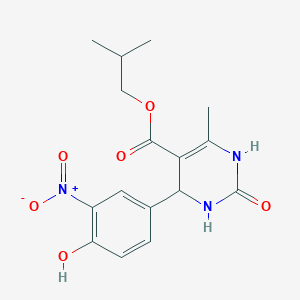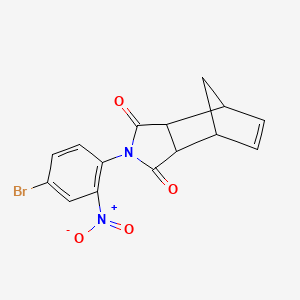![molecular formula C25H20BrClN2O4 B11698421 (4Z)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11698421.png)
(4Z)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the presence of bromine, chlorine, and methoxy groups, contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzylidene Intermediate: The reaction between 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde and an appropriate reagent to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with 1-(3-chloro-4-methylphenyl)hydrazine to form the pyrazolidine-3,5-dione core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzyloxy groups.
Reduction: Reduction reactions could target the carbonyl groups within the pyrazolidine-3,5-dione core.
Substitution: Halogen atoms (bromine and chlorine) in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The unique structural features of this compound make it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- **(4Z)-4-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE
- **(4Z)-4-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE
Uniqueness
The presence of multiple functional groups (bromine, chlorine, methoxy) in this compound distinguishes it from other pyrazolidine-3,5-diones
Propiedades
Fórmula molecular |
C25H20BrClN2O4 |
|---|---|
Peso molecular |
527.8 g/mol |
Nombre IUPAC |
(4Z)-4-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H20BrClN2O4/c1-15-8-9-18(13-21(15)27)29-25(31)19(24(30)28-29)10-17-11-20(26)23(22(12-17)32-2)33-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,28,30)/b19-10- |
Clave InChI |
JWXAGAQVGQHHLQ-GRSHGNNSSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)/C(=O)N2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B11698364.png)
![Propyl 4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}benzoate](/img/structure/B11698371.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11698375.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698378.png)
![Methyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B11698384.png)
![N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B11698386.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11698401.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698402.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11698428.png)

![3-Chloro-N'-{3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide](/img/structure/B11698448.png)
